molecular formula C9H8F6N2 B3266378 1-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)-benzene-1,2-diamine CAS No. 42379-57-7

1-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)-benzene-1,2-diamine

Cat. No.: B3266378
CAS No.: 42379-57-7
M. Wt: 258.16
InChI Key: MKXHWHHJYIUHDH-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a benzene ring substituted with two amine groups at positions 1 and 2. At position 4, a trifluoromethyl (-CF₃) group is attached, while the N1 position is functionalized with a 2,2,2-trifluoroethyl (-CH₂CF₃) group.

Properties

IUPAC Name

1-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F6N2/c10-8(11,12)4-17-7-2-1-5(3-6(7)16)9(13,14)15/h1-3,17H,4,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXHWHHJYIUHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655423
Record name N~1~-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42379-57-7
Record name N~1~-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)-benzene-1,2-diamine is a fluorinated aromatic compound notable for its unique structure, which includes both trifluoroethyl and trifluoromethyl groups. Its molecular formula is C9_9H8_8F6_6N2_2, and it has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.

The compound's structure enhances its lipophilicity, which may influence its biological activity. The presence of multiple fluorine atoms increases metabolic stability, making it a candidate for various pharmaceutical applications.

PropertyValue
Molecular FormulaC9_9H8_8F6_6N2_2
Molecular Weight258.16 g/mol
LogP3.916
PSA (Polar Surface Area)38.05 Ų

The exact biological mechanisms of this compound are still under investigation. However, compounds with similar structures have shown various biological activities:

  • Antimicrobial Activity : Some fluorinated compounds exhibit significant antimicrobial properties due to their ability to disrupt bacterial membranes.
  • Anticancer Potential : Fluorinated aromatic amines have been studied for their potential to inhibit cancer cell proliferation through various pathways, including apoptosis induction.

Case Studies

  • Antimicrobial Studies : In a study examining the antimicrobial effects of fluorinated aromatic amines, derivatives similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study indicated that the introduction of trifluoroethyl groups enhanced the compounds' membrane-disrupting capabilities .
  • Anticancer Research : Another research effort focused on the anticancer properties of fluorinated benzene derivatives showed that certain modifications led to increased cytotoxicity in various cancer cell lines. The findings suggested that the trifluoromethyl and trifluoroethyl substitutions could play a crucial role in enhancing the compound's efficacy against cancer cells .

Synthesis Methods

The compound can be synthesized using several methods involving nucleophilic aromatic substitution reactions or through multi-step synthetic routes. One typical synthesis involves:

  • Step 1 : Reacting a suitable precursor with trifluoroethylamine.
  • Step 2 : Performing a subsequent reaction with trifluoromethylating agents to introduce the trifluoromethyl group.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₉F₆N₂
  • Molecular Weight : 304.19 g/mol
  • Electron-Withdrawing Effects : The trifluoromethyl and trifluoroethyl groups enhance electrophilicity and metabolic stability, common in fluorinated pharmaceuticals .

For example, SnCl₂-mediated reduction of nitro precursors (as in ) or coupling reactions with fluorinated amines () are plausible routes.

Applications: Primarily used as a building block in medicinal chemistry, particularly for organocatalysts or drug intermediates. Its fluorinated groups improve bioavailability and resistance to oxidative metabolism .

Comparison with Structural Analogs

2.1. Substituent Effects on Physicochemical Properties
Compound Name Substituent (N1) Substituent (C4) Molecular Weight (g/mol) Key Properties
Target Compound 2,2,2-Trifluoroethyl -CF₃ 304.19 High lipophilicity; enhanced metabolic stability
1-N-Cyclohexyl-4-(trifluoromethyl) derivative () Cyclohexyl -CF₃ 262.29 Increased steric bulk; reduced solubility in polar solvents
N,N-Dimethyl-4-(trifluoromethyl) derivative () Dimethylamino -CF₃ 248.25 Lower electron-withdrawing effect; basic amine character
N1-(3-Methoxypropyl) derivative () 3-Methoxypropyl -CF₃ 248.25 Ether linkage improves solubility; potential for hydrogen bonding

Key Observations :

  • Trifluoroethyl vs. Cyclohexyl : The trifluoroethyl group increases electron-withdrawing effects and lipophilicity compared to the bulky cyclohexyl substituent, which may hinder molecular interactions .
  • Trifluoroethyl vs. Methoxypropyl : The methoxypropyl group introduces polarity, enhancing aqueous solubility but reducing metabolic stability compared to the fluorinated alkyl chain .

Key Observations :

  • Solvent choice significantly impacts yields. For example, dichloromethane in improved selectivity for the fluoro-substituted product (96% yield).
  • Reductive methods (e.g., SnCl₂ in ) are critical for converting nitro intermediates to diamines.

Q & A

Q. Table 1: Solvent Impact on Alkylation Yield

SolventYield (%)Byproduct Formation
Dichloromethane96<1%
Ethanol5138% (ethoxy derivative)

Advanced: How to design derivatives for improved biological activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the trifluoroethyl group with morpholine sulfonyl or piperidine moieties to alter target selectivity .
  • Fragment-Based Design : Use X-ray crystallography or cryo-EM to identify binding hotspots, then introduce substituents (e.g., halogens) to enhance interactions .
  • SAR Studies : Test analogs with varying substituent positions (e.g., 1,3-diamine vs. 1,2-diamine) to map activity trends .

Q. Table 2: Structural Analogs and Key Differences

CompoundKey ModificationBioactivity Change
1-N-(2-methylpropyl) analog Increased steric bulkReduced cytotoxicity
Morpholine sulfonyl derivative Enhanced solubilityImproved kinase inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)-benzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
1-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)-benzene-1,2-diamine

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